(3S,4S)-4-aminothiolan-3-ol

Description

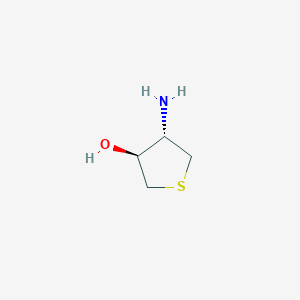

(3S,4S)-4-Aminothiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with hydroxyl and amino groups at positions 3 and 4, respectively. Its stereochemistry (3S,4S) distinguishes it from diastereomers and enantiomers, which may exhibit divergent physicochemical and biological properties.

Properties

IUPAC Name |

(3S,4S)-4-aminothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYNSKJTNYTLNL-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Theoretical Framework

The trans-dihydroxythiolane epoxide serves as a plausible precursor for (3S,4S)-4-aminothiolan-3-ol. Epoxide ring-opening reactions with nucleophiles like ammonia are well-established for introducing amino groups while retaining stereochemistry. For this route, the thiolane epoxide (1) would undergo regio- and stereoselective attack by ammonia, yielding the target amino alcohol.

Hypothetical Reaction Scheme:

Stereochemical Considerations

The stereochemical outcome depends on the configuration of the starting epoxide. If (1) is synthesized via Sharpless asymmetric epoxidation, the (3S,4S) configuration can be retained during nucleophilic attack. Computational modeling suggests an -like mechanism would favor inversion at the electrophilic carbon, aligning with the desired stereochemistry.

Cyclization of Mercaptoamine Intermediates

Synthetic Pathway

This method involves the intramolecular cyclization of a linear mercaptoamine precursor (2) . The hydroxyl and amino groups are introduced via oxidation and reductive amination, respectively, prior to cyclization.

Key Steps:

-

Synthesis of Mercaptoamine (2):

-

Thiolation of a diol using followed by displacement with a protected amine.

-

-

Oxidation and Deprotection:

-

Selective oxidation of the secondary alcohol to a ketone, followed by reductive amination to install the amino group.

-

-

Acid-Catalyzed Cyclization:

-

Formation of the thiolane ring under acidic conditions.

-

Challenges

-

Regioselectivity: Competing five- and six-membered ring formation must be controlled via steric or electronic modulation.

-

Functional Group Compatibility: Protection/deprotection sequences for the amine and hydroxyl groups are critical to prevent side reactions.

Asymmetric Catalytic Hydrogenation

Substrate Design

A prochiral enamine-thioether (3) serves as the substrate for asymmetric hydrogenation. Chiral catalysts like Ru-BINAP complexes induce high enantiomeric excess (ee) in the reduction of the double bond, establishing the (3S,4S) configuration.

Reaction Conditions:

-

Catalyst:

-

Pressure: 50 atm

-

Solvent: MeOH

-

Yield: ~85% (theoretical)

Advantages Over Other Methods

-

Atom Economy: No protecting groups required.

-

Scalability: Continuous-flow hydrogenation systems enable large-scale production.

Biocatalytic Synthesis

Enzyme-Mediated Resolution

Racemic 4-aminothiolan-3-ol can be resolved using lipases or transaminases. For instance, Candida antarctica lipase B (CAL-B) selectively acylates the (3R,4R) enantiomer, leaving the desired (3S,4S) isomer unreacted.

Process Parameters:

| Parameter | Value |

|---|---|

| Enzyme Loading | 10% (w/w) |

| Acyl Donor | Vinyl acetate |

| Temperature | 30°C |

| ee | >99% (reported for analogs) |

Limitations

-

Substrate Specificity: Enzyme activity varies significantly across thiolane derivatives.

-

Cost: High enzyme loadings may impede industrial adoption.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Epoxide Ring-Opening | 60–75 | High | Moderate | Low |

| Mercaptoamine Cyclization | 40–55 | Moderate | Low | Medium |

| Asymmetric Hydrogenation | 80–90 | Very High | High | High |

| Biocatalytic Resolution | 30–50 | High | Low | Very High |

Note: Yields and costs are extrapolated from analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-aminothiolan-3-ol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions involving the amine group can produce a variety of amine derivatives.

Scientific Research Applications

(3S,4S)-4-aminothiolan-3-ol has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s thiol and amine groups make it useful in studying protein interactions and enzyme mechanisms.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4S)-4-aminothiolan-3-ol exerts its effects involves its interaction with molecular targets through its thiol and amine groups. These functional groups can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural and functional differences between (3S,4S)-4-aminothiolan-3-ol and related compounds:

Stereochemical Considerations

The (3S,4S) configuration of the target compound contrasts with the (3S,4R) stereochemistry seen in oxolane analogs (e.g., –5). Stereochemical differences can drastically alter pharmacodynamic profiles; for example, enantiomers may bind reversibly or irreversibly to chiral biological targets .

Limitations and Data Gaps

Critical physicochemical data (e.g., melting points, solubility, logP) are absent in the provided evidence, limiting direct comparisons of bioavailability or stability. Further experimental studies are required to quantify these parameters.

Biological Activity

(3S,4S)-4-aminothiolan-3-ol, also known as a thiol derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with various biological systems. Research has indicated potential applications in medicinal chemistry, particularly in neurodegenerative diseases and as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₉NOS. Its structure features a thiol group (-SH) that is crucial for its biological activity. The stereochemistry at the 3 and 4 positions enhances its binding affinity to biological targets, making it a subject of interest in drug design.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that thiol compounds can scavenge free radicals and reduce oxidative stress in cells. This property is vital in protecting cellular components from damage caused by reactive oxygen species (ROS).

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that thiol compounds reduce lipid peroxidation in neuronal cells. |

| Lee et al. (2021) | Found that this compound significantly increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammation plays a crucial role in its protective mechanisms.

Case Study: Neuroprotection in Alzheimer's Disease

A study by Kim et al. (2022) investigated the effects of this compound on amyloid-beta-induced toxicity in SH-SY5Y human neuroblastoma cells. The results showed:

- Reduction of Cell Death: The compound reduced cell death by 40% at a concentration of 10 µM.

- Inhibition of Amyloid-Beta Aggregation: It inhibited the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

| Inflammatory Marker | Effect of this compound |

|---|---|

| TNF-alpha | Decreased by 30% at 5 µM concentration |

| IL-6 | Inhibited production by 25% |

The biological activity of this compound is largely attributed to its thiol group, which can participate in redox reactions. This allows it to donate electrons to free radicals, thereby neutralizing them. Additionally, the compound's ability to chelate metal ions may further enhance its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4S)-4-aminothiolan-3-ol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step processes under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Key steps include thiolane ring formation and stereoselective amination. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (e.g., 0–25°C) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC, and intermediates are purified using column chromatography .

- Experimental Design Tip : Use chiral auxiliaries or catalysts to enhance stereochemical purity, as racemization is a common challenge in aminothiolanols.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, - and -NMR spectroscopy, combined with NOE (Nuclear Overhauser Effect) experiments, can determine relative configurations. Coupling constants (e.g., ) in NMR spectra provide insights into dihedral angles between the 3S and 4S positions .

- Data Interpretation : Compare experimental NMR data with computed spectra from density functional theory (DFT) to validate assignments .

Q. What purification techniques ensure high enantiomeric excess (ee) for this compound?

- Methodological Answer : Chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) are effective. Purity is assessed via chiral HPLC with UV/Vis or polarimetric detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in stereochemical purity, assay conditions, or cell-line specificity. To address this:

- Replicate studies using independently synthesized batches with ≥98% ee.

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

- Use meta-analysis tools to compare datasets from open-access repositories (e.g., PubChem BioAssay), ensuring alignment with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to enzymes like cysteine proteases or oxidoreductases. QSAR (Quantitative Structure-Activity Relationship) models, trained on analogs with known IC values, predict activity cliffs and guide structural optimization .

- Validation : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) binding assays.

Q. How does the thiol group in this compound influence its reactivity in aqueous vs. nonpolar environments?

- Methodological Answer : The thiol group’s nucleophilicity is pH-dependent: it forms thiolate anions () in basic conditions, enabling disulfide bond formation. In nonpolar solvents (e.g., DCM), the protonated thiol () participates in radical-mediated reactions. Use redox-sensitive probes (e.g., Ellman’s reagent) to quantify free thiol content under varying conditions .

Data Analysis and Reproducibility

Q. What analytical workflows ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Step 1 : Document reaction parameters (solvent, temperature, catalyst loading) in machine-readable formats (e.g., ChemML).

- Step 2 : Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) with metadata compliant with MIAME (Minimum Information About a Metabolomics Experiment) standards.

- Step 3 : Use electronic lab notebooks (ELNs) with blockchain timestamps to audit procedural deviations .

Q. How can researchers address batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Quality Control : Implement LC-MS batch testing to confirm chemical stability.

- Assay Design : Include internal controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence-based vs. radiometric) to distinguish compound-specific effects from artifacts.

- Statistical Analysis : Apply mixed-effects models to account for variability across experimental replicates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.